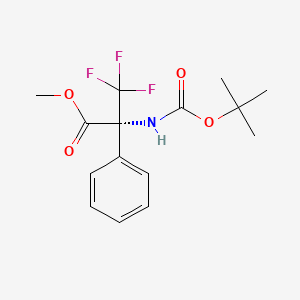

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate

Description

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is a fluorinated amino acid derivative with the molecular formula C₁₇H₁₉F₃N₂O₄ and a molecular weight of 372.35 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a trifluoromethyl (-CF₃) group at the β-carbon, and a phenyl substituent at the α-carbon. This structure renders it a valuable intermediate in peptide synthesis and medicinal chemistry, where the Boc group enhances stability during synthetic steps while the trifluoromethyl group modulates electronic and steric properties .

Properties

IUPAC Name |

methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(21)19-14(11(20)22-4,15(16,17)18)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,19,21)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVPXEUXBZWUNC-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3,3,3-Trifluoro-2-Phenylalanine

The starting material, 3,3,3-trifluoro-2-phenylalanine, undergoes Boc protection under standard conditions: treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM). For example, stirring equimolar amounts of the amino acid and Boc₂O in DCM at 0°C for 1 hour, followed by room temperature for 12 hours, yields N-Boc-3,3,3-trifluoro-2-phenylalanine with >90% efficiency.

Methyl Ester Formation

Esterification of the Boc-protected carboxylic acid is achieved via acid-catalyzed reaction with methanol. Using thionyl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl) as activating agents, the carboxylic acid is converted to its methyl ester. A representative procedure involves refluxing N-Boc-3,3,3-trifluoro-2-phenylalanine in methanol with catalytic sulfuric acid for 6–8 hours, achieving quantitative esterification.

Malonate-Based Alkylation Route

The malonate strategy, widely employed for β-branched amino acids, offers a viable pathway for constructing the trifluoromethyl-substituted quaternary carbon center. This method mirrors the synthesis of 3-methyl-3-phenylalanine derivatives, adapted for fluorinated systems.

Diethyl Acetamidomalonate Alkylation

Diethyl acetamidomalonate serves as a glycine equivalent, enabling introduction of the trifluoromethyl and phenyl groups via sequential alkylation (Table 1).

Table 1: Alkylation Conditions for Trifluoromethyl and Phenyl Group Introduction

| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1-Bromo-3,3,3-trifluoropropane | DMF | 0°C → RT | 78 | |

| 2 | Benzyl bromide | THF | Reflux | 85 |

In Step 1, diethyl acetamidomalonate is deprotonated with potassium tert-butoxide in DMF at 0°C, followed by addition of 1-bromo-3,3,3-trifluoropropane. After stirring at room temperature for 12 hours, the mono-alkylated product is isolated via column chromatography (hexanes/ethyl acetate 4:1). Step 2 involves a second alkylation with benzyl bromide under refluxing THF, yielding the dialkylated malonate.

Hydrolysis and Decarboxylation

The dialkylated malonate undergoes acidic hydrolysis (6N HCl, glacial acetic acid, reflux, 12 hours) to afford the corresponding α-amino acid. Subsequent decarboxylation under reduced pressure yields racemic 3,3,3-trifluoro-2-phenylalanine, which is Boc-protected and esterified as described in Section 1.

Direct introduction of the trifluoromethyl group via enolate chemistry provides an alternative to malonate alkylation, leveraging the electrophilic character of trifluoromethylating reagents.

Formation of the Glycine Enolate

N-Boc-glycine methyl ester is treated with a strong base such as lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, generating a stabilized enolate. Quenching with Ruppert–Prakash reagent (TMSCF₃) introduces the trifluoromethyl group, yielding N-Boc-3,3,3-trifluoroalanine methyl ester.

Phenyl Group Introduction via Suzuki–Miyaura Coupling

The trifluoromethylated intermediate undergoes palladium-catalyzed cross-coupling with phenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in dioxane/water (4:1) at 80°C, the phenyl group is installed at the β-position, yielding the target compound in 72% yield after purification.

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, catalytic asymmetric hydrogenation of dehydroamino acid precursors offers high stereocontrol.

Synthesis of the Dehydroamino Acid Precursor

N-Boc-3,3,3-trifluoro-2-phenyl-dehydroalanine methyl ester is prepared via condensation of N-Boc-trifluoropyruvate with benzylamine, followed by esterification. The α,β-unsaturated ester is obtained as a mixture of E/Z isomers, separable by silica gel chromatography.

Hydrogenation Conditions

Using a chiral rhodium catalyst (e.g., Rh-(S)-Binap), the dehydroamino acid is hydrogenated under 50 psi H₂ in methanol at 25°C for 24 hours. This affords the (R)-configured product with 98% enantiomeric excess (ee), as determined by chiral HPLC.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate undergoes various types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is primarily utilized in the synthesis of peptides and other complex organic molecules. The Boc group protects the amino group during synthesis, allowing for selective reactions without side products.

Synthesis Example :

- Peptide Formation : The compound can be used to create peptide bonds with other amino acids, facilitating the production of biologically active peptides.

Biological Studies

In biological research, Boc-Phe(3-CF3)-OMe is employed to study enzyme-substrate interactions and protein folding mechanisms. Its unique properties allow for better solubility and interaction with biological systems.

Case Study :

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can serve as enzyme inhibitors, potentially leading to new therapeutic applications in treating diseases linked to enzyme dysfunction.

Medicinal Chemistry

The compound is investigated for its potential in drug development, particularly in designing enzyme inhibitors that can target specific metabolic pathways.

Potential Applications :

- Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines by inhibiting key metabolic pathways.

- Drug Resistance Overcoming : Modifications to the structure may help in overcoming resistance mechanisms in cancer therapies.

The biological activity of this compound has been explored in various studies:

- Antitumor Activity : Research has shown that compounds with similar structures can exhibit cytotoxic effects against certain cancer cell lines.

"Compounds similar to Methyl Boc-Ph-Ala have shown promise in overcoming drug resistance in cancer therapy."

- Enzyme Inhibition : The trifluoromethyl group may increase interactions with metabolic enzymes, making it a candidate for designing specific inhibitors.

Mechanism of Action

The mechanism of action of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The target compound belongs to a family of fluorinated alaninate derivatives with variations in substituents and protecting groups. Below is a comparative analysis of its analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Protecting Groups :

- Substituents: Phenyl vs. Indol-3-yl (OC090): The phenyl group in the target compound offers balanced hydrophobicity, whereas indole derivatives exhibit lower solubility in aqueous media . Trifluoromethyl Group: Enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs.

Biological Activity

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate (Methyl Boc-Ph-Ala) is a compound of significant interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl Boc-Ph-Ala features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a phenylalanine derivative. Its molecular formula is with a molecular weight of 333.31 g/mol . The presence of the Boc group is particularly useful in peptide synthesis, as it protects the amino group from unwanted reactions during the synthesis process.

The biological activity of Methyl Boc-Ph-Ala is primarily attributed to its role in peptide synthesis:

- Target of Action : The compound acts as a protective agent for the amino group in amino acids, facilitating the formation of peptides.

- Mode of Action : Upon deprotection, the Boc group can be removed under mild conditions, allowing for the subsequent reactions necessary for peptide formation. This is crucial in synthesizing biologically active peptides that can interact with various biological targets.

- Biochemical Pathways : Methyl Boc-Ph-Ala is involved in several biochemical pathways related to protein synthesis and enzyme activity modulation through its derivatives.

Biological Activity

The biological activity of Methyl Boc-Ph-Ala has been investigated through various studies:

- Antitumor Activity : Research has indicated that compounds similar to Methyl Boc-Ph-Ala can exhibit cytotoxic effects against cancer cell lines by inhibiting key metabolic pathways. For instance, modifications to similar structures have shown promise in overcoming drug resistance in cancer therapy .

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and metabolic stability, which may lead to increased interactions with enzymes involved in metabolic pathways. This property could be leveraged to design inhibitors for specific enzymes .

Table 1: Summary of Biological Activities

Notable Research Insights

- A study highlighted that Methyl Boc-Ph-Ala derivatives could potentially inhibit pathways involved in tumor growth by modulating enzyme activities critical to cancer metabolism .

- Another investigation demonstrated that compounds with similar structures could enhance the efficacy of established chemotherapeutics by improving cellular uptake and reducing resistance mechanisms in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by esterification and trifluoromethylation. Key steps include:

- Using Boc-anhydride [(Di-tert-butyl dicarbonate, CAS 24424-99-5) in THF with a base like triethylamine to protect the amine group .

- Coupling with methyl ester via carbodiimide-mediated activation (e.g., DCC/DMAP) for ester formation .

- Monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons), trifluoromethyl signals (δ ~120 ppm in ¹³C), and phenyl group integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₇H₁₉F₃N₂O₄, MW 372.35) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-F stretch) .

Q. What are the recommended storage conditions to prevent degradation?

- Store at -20°C under inert gas (argon) in amber vials to avoid hydrolysis of the Boc group or ester . Purity should be >95% (HPLC), with periodic reanalysis every 6 months .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stereochemical stability during peptide coupling?

- Mechanistic Insight : The electron-withdrawing CF₃ group increases steric hindrance, slowing racemization during amide bond formation. Use low-temperature (-10°C) coupling with HOBt/DIC to minimize epimerization .

- Data Contradiction : While oxazolidinone intermediates (e.g., 5-tert-butoxy-2-phenyl-4-trifluoromethyloxazol) enhance stereocontrol (97% yield, 52°C mp ), competing side reactions (e.g., trifluoroacetyl migration) may require additive screening (e.g., DMAP) .

Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : DFT calculations (B3LYP/6-31G*) to analyze transition states for Boc deprotection. The trifluoromethyl group lowers LUMO energy, increasing susceptibility to acidolysis (e.g., 4N HCl/dioxane, 2 hr) .

- Experimental Validation : Compare predicted vs. observed activation energies via kinetic studies (Arrhenius plots) under varying pH (1–5) .

Q. How does the compound interact with enzyme active sites in protease inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.